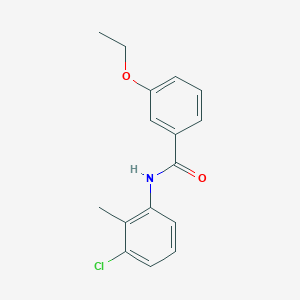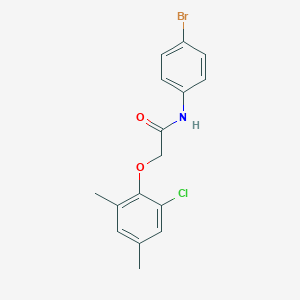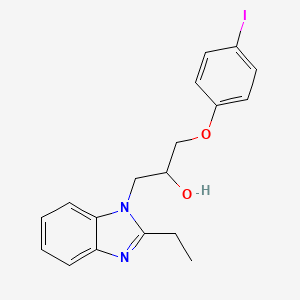![molecular formula C19H23ClO3 B5117907 1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B5117907.png)
1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound has been widely studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer treatment.
科学的研究の応用
1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene has been extensively studied for its potential applications in various fields. In sports performance enhancement, this compound has been shown to increase endurance and improve lipid metabolism, making it a popular candidate for doping in professional sports. In metabolic disorders, such as obesity and diabetes, 1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene 501516 has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent. In cancer treatment, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells, making it a promising anticancer agent.
作用機序
1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression in various tissues. Activation of PPARδ by 1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene 501516 leads to increased expression of genes involved in lipid metabolism, mitochondrial biogenesis, and oxidative metabolism, resulting in improved endurance and lipid metabolism. In addition, 1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene 501516 has been shown to inhibit the activity of the enzyme CPT1, which is involved in fatty acid transport and oxidation, further enhancing lipid metabolism.
Biochemical and Physiological Effects:
1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase endurance and improve lipid metabolism, as well as improve glucose tolerance and insulin sensitivity. In addition, 1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene 501516 has been shown to inhibit tumor growth and induce apoptosis in cancer cells, making it a promising anticancer agent.
実験室実験の利点と制限
One of the main advantages of using 1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene in lab experiments is its specificity for PPARδ, which allows for targeted modulation of gene expression. In addition, this compound has been shown to have a wide range of potential applications, from sports performance enhancement to cancer treatment. However, one limitation of using 1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene 501516 in lab experiments is its potential for abuse in professional sports, which may limit its use in certain contexts.
将来の方向性
There are many future directions for research on 1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene. One area of interest is the development of more specific and potent PPARδ agonists, which may have even greater potential for sports performance enhancement and metabolic disorders. In addition, further research is needed to fully understand the mechanism of action of 1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene 501516, as well as its potential side effects and safety profile. Finally, there is a need for more clinical trials to investigate the potential therapeutic applications of this compound in humans, particularly in the context of metabolic disorders and cancer treatment.
合成法
The synthesis of 1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene involves the reaction of 2-methyl-4-chlorophenol with 4-(2-methoxy-4-methylphenoxy)butylbromide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent, such as dimethylformamide or N,N-dimethylacetamide, at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization to obtain the desired compound.
特性
IUPAC Name |
1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-14-6-9-18(19(12-14)21-3)23-11-5-4-10-22-16-7-8-17(20)15(2)13-16/h6-9,12-13H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKZTGNJXZEGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC(=C(C=C2)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![5-[(2-biphenylylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117840.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5117843.png)
![N-(5-{[(2-chlorobenzyl)amino]sulfonyl}-4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5117846.png)
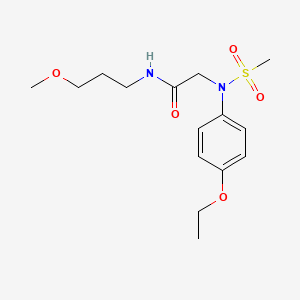
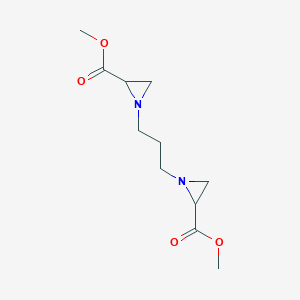
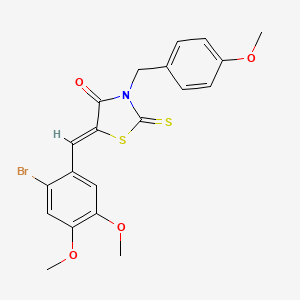
![9-benzoyl-1,2-dihydro-12H-benzo[4,5]isoquino[2,1-a]cyclopenta[gh]perimidin-12-one](/img/structure/B5117865.png)
